Unii-xjc83A5BC5

Description

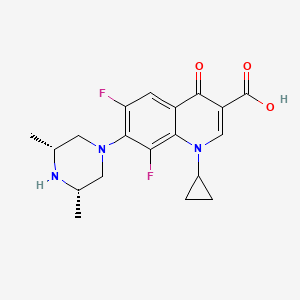

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27)/t9-,10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGSYIRPKZAEFD-AOOOYVTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126457-99-6 | |

| Record name | 1-Cyclopropyl-7-(cis-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126457996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYCLOPROPYL-7-(CIS-3,5-DIMETHYLPIPERAZIN-1-YL)-6,8-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJC83A5BC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Unii Xjc83a5bc5

Retrosynthetic Analysis and Established Synthetic Pathways for Sparfloxacin

Retrosynthetic analysis is a strategic approach to organic synthesis where the target molecule is broken down into simpler, commercially available starting materials through a series of logical disconnections. For Sparfloxacin, established synthetic routes typically begin with a substituted aniline (B41778) or a related aromatic precursor, which is then elaborated through cyclization and functionalization steps to construct the core quinolone ring system.

A common retrosynthetic strategy for fluoroquinolones involves disconnecting the molecule at key bonds to reveal simpler precursors. For Sparfloxacin, this might include disconnecting the C-N bond of the piperazine (B1678402) ring and the C-C bonds forming the quinolone core. Established pathways often involve:

Formation of the Quinolone Core: This typically starts with a fluorinated aromatic compound, such as a difluoro-substituted benzoic acid derivative or aniline. Cyclization reactions, often involving condensation and electrophilic aromatic substitution, are employed to build the bicyclic quinolone structure. A key intermediate is often a 7-chloro-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative.

Introduction of the Piperazine Moiety: The final step in many syntheses involves nucleophilic aromatic substitution at the C-7 position of the quinolone core. The cis-3,5-dimethylpiperazine moiety is introduced by reacting the 7-chloro intermediate with the appropriate piperazine derivative. The stereochemistry of the methyl groups on the piperazine ring is critical for Sparfloxacin's activity.

The synthesis of Sparfloxacin has been described in various patents and scientific literature, often detailing the preparation of key intermediates and the final coupling step. For instance, one pathway might involve the reaction of a 2,4-dichloro-3,5-difluorobenzoyl chloride with ethyl cyclopropylaminoacetate, followed by cyclization and subsequent reaction with piperazine. Current time information in Tel Aviv, IL.

Novel Approaches to Chemical Synthesis of Sparfloxacin and its Analogues

Research into novel synthetic routes for Sparfloxacin and related fluoroquinolones often aims to improve yields, reduce the number of steps, minimize the use of hazardous reagents, and enhance stereoselectivity.

One-Pot Syntheses: Efforts have been made to develop more convergent or "one-pot" synthetic strategies that combine multiple reaction steps into a single vessel, thereby reducing isolation and purification procedures, solvent usage, and waste generation. uni-bielefeld.de

Catalytic Methods: The development of new catalytic systems, including transition metal catalysis and organocatalysis, has opened avenues for more efficient bond formation and functional group transformations in the synthesis of quinolone antibiotics.

Flow Chemistry: The application of flow chemistry techniques can offer advantages in terms of reaction control, safety, and scalability for certain steps in the synthesis of Sparfloxacin and its analogues. This approach allows for precise control over reaction parameters like temperature, pressure, and residence time.

Analogue Development: Research into Sparfloxacin analogues often involves modifying the substituents on the quinolone core or the piperazine ring to explore structure-activity relationships (SAR) and develop compounds with improved efficacy, broader spectrum of activity, or reduced resistance. For example, variations in the C-7 substituent have led to numerous other fluoroquinolone antibiotics.

Derivatization Strategies and Stereochemical Control in Sparfloxacin Synthesis

Sparfloxacin itself contains a chiral center within the piperazine ring due to the cis-3,5-dimethyl substitution. Achieving the correct stereochemistry is paramount for its biological activity.

Stereochemical Control: The synthesis of the cis-3,5-dimethylpiperazine moiety requires careful control over stereochemistry. This can be achieved through the use of chiral starting materials, stereoselective synthesis of the piperazine ring, or resolution of racemic mixtures. For example, the synthesis of cis-3,5-dimethylpiperazine often involves stereoselective reduction or cyclization steps.

Derivatization: While Sparfloxacin is a specific drug, the broader class of fluoroquinolones has seen extensive derivatization. These modifications are typically aimed at altering pharmacokinetic properties, enhancing potency, or overcoming resistance mechanisms. Derivatization strategies might involve:

N-alkylation or acylation: Modifying the nitrogen atoms of the piperazine ring.

Substitution on the quinolone ring: While the core structure is generally maintained, variations at positions other than C-7 have been explored.

Prodrug strategies: Creating ester or other labile derivatives that are converted to the active drug in vivo.

The development of efficient methods for synthesizing stereochemically pure cis-3,5-dimethylpiperazine is a key aspect of Sparfloxacin synthesis. mdpi.comnih.gov

Green Chemistry Principles Applied to the Synthesis of Sparfloxacin

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For Sparfloxacin, this involves considering aspects such as atom economy, waste prevention, use of safer solvents, and energy efficiency.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids, is a key objective. uni-bielefeld.deuni-wuppertal.deuni-giessen.desynthiaonline.com

Catalysis: Utilizing highly efficient and selective catalysts, including biocatalysts (enzymes) and reusable heterogeneous catalysts, can minimize waste and energy consumption. uni-bielefeld.deadelaide.edu.au

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from reactants into the final product, thereby minimizing by-products.

Process Intensification: Employing techniques like microwave-assisted synthesis or flow chemistry to improve reaction rates and reduce energy input.

Waste Minimization: Developing synthetic pathways that generate less waste, or designing processes for recycling and reusing reagents and solvents. synthiaonline.com

While specific published "green" syntheses of Sparfloxacin might be proprietary or found in patent literature, the general trends in fluoroquinolone synthesis reflect these principles.

Catalytic Systems and Reaction Mechanisms in Sparfloxacin Production

The synthesis of Sparfloxacin relies on a variety of catalytic systems and well-understood reaction mechanisms.

Nucleophilic Aromatic Substitution (SNAr): The key step of introducing the piperazine moiety at the C-7 position of the quinolone core is a classic example of SNAr. This reaction is typically facilitated by the electron-withdrawing nature of the fluorine atoms and the carbonyl group in the quinolone ring, making the C-7 position susceptible to nucleophilic attack by the amine. mdpi.com The reaction mechanism involves the formation of a Meisenheimer complex intermediate.

Cyclization Reactions: The formation of the quinolone ring system often involves cyclization reactions, such as intramolecular Friedel-Crafts acylation or related condensation reactions, which are often acid-catalyzed.

Condensation Reactions: Steps involving the formation of imines or enamines, which are then further elaborated, utilize condensation mechanisms.

Catalysts:

Acid Catalysts: Lewis acids (e.g., AlCl3) or Brønsted acids (e.g., H2SO4, HCl) are commonly used to promote cyclization and condensation reactions.

Base Catalysts: Bases (e.g., triethylamine, potassium carbonate) are often employed in the SNAr reaction to deprotonate the piperazine and facilitate the nucleophilic attack.

Transition Metal Catalysts: While less common for the core quinolone synthesis, transition metal catalysts might be employed in specific functionalization steps or in the synthesis of advanced intermediates or analogues. adelaide.edu.au

Molecular Mechanisms of Action and Cellular Target Engagement of Unii Xjc83a5bc5

Identification and Characterization of Biological Targets for Unii-xjc83A5BC5

The available scientific literature primarily focuses on the antibacterial mechanisms of Sparfloxacin, rather than the specific biological targets or cellular engagement of its impurity, this compound.

Receptor Binding Studies and Ligand-Target Interactions of this compound

Specific receptor binding studies or detailed ligand-target interaction data for this compound are not found in the consulted sources. The primary targets identified for the parent compound, Sparfloxacin, are bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. mdpi.com These bacterial topoisomerases are crucial for managing DNA topology within prokaryotic cells. mdpi.com

Enzyme Modulation by this compound and Kinetic Analysis

No specific data regarding the enzyme modulation or kinetic analysis of this compound has been identified in the provided search results. The known mechanism of the parent compound, Sparfloxacin, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex that results in DNA cleavage and bacterial cell death. mdpi.com

Intracellular Signaling Cascades Influenced by this compound

Information detailing the impact of this compound on intracellular signaling cascades, including protein kinase/phosphatase pathways or gene expression, is not present in the reviewed search results.

Protein Kinase and Phosphatase Pathways Affected by this compound

No specific findings are available regarding the effects of this compound on protein kinase or phosphatase pathways. The consulted literature does not present research on this aspect of this compound's biological activity.

Biological Activities and Pharmacological Insights of Unii Xjc83a5bc5 in Preclinical Models

In Vivo Studies in Animal Models to Elucidate Unii-xjc83A5BC5's Biological Efficacy (excluding human trial data)

Physiological and Pathophysiological Modulations by this compound in Non-Human Organisms

No specific research findings detailing the physiological or pathophysiological modulations by this compound in non-human organisms were identified. As an impurity of sparfloxacin, its direct biological effects in experimental systems, independent of the parent compound, have not been a primary focus of published preclinical studies. Therefore, no data tables or detailed research findings can be presented for this section.

Biomarker Identification and Validation in Preclinical Studies of this compound

The identification and validation of biomarkers are critical steps in drug development, providing insights into target engagement, efficacy, and safety catapult.org.ukcrownbio.comnih.gov. However, specific preclinical studies focused on identifying or validating biomarkers directly related to this compound were not found. Research in this area typically focuses on the active pharmaceutical ingredient rather than its impurities. Consequently, no detailed research findings or data tables concerning biomarker identification and validation for this compound are available.

Mechanisms of Resistance or Sensitization to this compound in Experimental Systems

Structure Activity Relationship Sar and Computational Chemistry of Unii Xjc83a5bc5

Elucidation of Pharmacophores and Key Structural Features of Ponatinib

The remarkable inhibitory profile of Ponatinib stems from a unique combination of pharmacophoric features and key structural elements that facilitate high-affinity binding to the ATP-binding pocket of various kinases, most notably BCR-ABL. A critical component of its structure is the carbon-carbon triple bond (ethynyl linkage) which plays a pivotal role in its ability to inhibit the T315I "gatekeeper" mutation in BCR-ABL, a common cause of resistance to other tyrosine kinase inhibitors. unibo.itdovepress.com

Ponatinib's binding is distributed across multiple sites within the kinase domain, which contributes to its high-affinity binding to the unmutated BCR-ABL1 and its resilience to the loss of binding energy caused by single mutations. unibo.it The imidazo[1,2-b]pyridazine (B131497) core of Ponatinib acts as a scaffold, presenting key interaction motifs to the hinge region of the kinase. Hydrogen bonds are formed between the imidazo[1,2-b]pyridazine and the backbone of the hinge region, anchoring the inhibitor in the active site.

Furthermore, the molecule possesses a 3-(trifluoromethyl)phenyl group and a methylphenyl group linked by an amide bond. These moieties engage in crucial hydrophobic interactions within the kinase domain, further stabilizing the inhibitor-protein complex. The terminal N-methylpiperazine group enhances solubility and can form additional interactions. Molecular modeling studies have highlighted the importance of a network of optimized molecular contacts in the DFG-out (inactive) conformation of the kinase, which contributes to Ponatinib's high potency and its ability to be less susceptible to disruption by single point mutations.

Key pharmacophoric features of Ponatinib can be summarized as:

Hydrogen Bond Acceptors: Primarily the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.

Hydrogen Bond Donors: The amide N-H group.

Aromatic/Hydrophobic Regions: The imidazo[1,2-b]pyridazine, trifluoromethylphenyl, and methylphenyl rings.

A Unique Linker: The rigid ethynyl (B1212043) group, crucial for overcoming steric hindrance from the T315I mutation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ponatinib Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. While extensive QSAR studies specifically on a large series of Ponatinib analogues are not widely published, the principles of QSAR have been applied to the broader class of BCR-ABL inhibitors, providing insights that are relevant to Ponatinib.

Descriptor Selection and Statistical Validation of QSAR Models for Ponatinib

For QSAR models of kinase inhibitors like Ponatinib, a variety of molecular descriptors are typically employed to capture the structural and physicochemical properties of the molecules. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints. These descriptors encode information about the atom-atom connectivity within the molecule.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic properties (e.g., dipole moment, partial charges), and hydrophobic fields. These are derived from the three-dimensional conformation of the molecule.

The development of a robust QSAR model requires rigorous statistical validation to ensure its predictive power. Common validation techniques include:

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): A high q² value indicates good internal predictive ability.

Y-randomization: This test ensures that the model is not a result of chance correlation by randomly shuffling the biological activity data.

External Validation:

The model's predictive performance is assessed using an external test set of compounds that were not used in the model development. The predictive R² (pred_R²) is a key metric.

For a QSAR model to be considered reliable, it must meet several statistical criteria, including a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a low standard error of prediction.

Predictive Capabilities and Applicability Domains of QSAR Models for Ponatinib

The predictive capability of a QSAR model is confined to its applicability domain (AD) . The AD is the chemical space of the training set, and predictions for compounds that fall outside this domain are considered unreliable. The AD can be defined based on the range of descriptor values, structural similarity to the training set compounds, or by using leverage values in regression-based models. wikipedia.orgnih.gov For Ponatinib analogues, the AD would be defined by the structural diversity of the analogues used to build the model. Any new analogue with a significantly different scaffold or physicochemical properties would likely fall outside the AD, and its predicted activity would have a high degree of uncertainty.

The goal of predictive QSAR models for Ponatinib analogues would be to guide the design of new compounds with improved potency, selectivity, or pharmacokinetic properties. These models can help prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process.

De Novo Design and Virtual Screening for Novel Ponatinib Scaffolds

Computational techniques like de novo design and virtual screening are powerful tools for the discovery of novel chemical scaffolds that can serve as starting points for new drug development.

De novo design algorithms aim to generate novel molecular structures with desired properties by assembling fragments or atoms within the constraints of a target's binding site. For a target like BCR-ABL, a de novo design approach could utilize the known binding mode of Ponatinib as a template. The program would then generate new molecules that retain the key pharmacophoric features necessary for binding while exploring novel chemical space. This could lead to the identification of entirely new scaffolds that are structurally distinct from Ponatinib but possess similar or improved inhibitory activity.

Virtual screening involves the computational screening of large libraries of chemical compounds against a target protein to identify potential hits. This can be done through two main approaches:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock and score compounds from a database. For Ponatinib, SBVS could be used to screen for compounds that fit into the ATP-binding pocket of BCR-ABL, particularly the T315I mutant.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown or unreliable, LBVS methods can be used. These methods rely on the principle of molecular similarity, where it is assumed that structurally similar molecules have similar biological activities. A known active ligand, such as Ponatinib, can be used as a template to search for similar compounds in a database.

Both de novo design and virtual screening have the potential to identify novel scaffolds for BCR-ABL inhibitors that could overcome the limitations of existing therapies.

Molecular Dynamics Simulations to Investigate Ponatinib Conformational Changes and Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biological macromolecules at an atomic level. Several MD simulation studies have been conducted to investigate the binding of Ponatinib to both wild-type and mutant forms of BCR-ABL. nih.govnih.govplos.org

These simulations have provided valuable insights into:

Conformational Changes: MD simulations have revealed that the binding of Ponatinib can induce and stabilize specific conformations of the kinase domain. For instance, Ponatinib preferentially binds to the DFG-out (inactive) conformation of BCR-ABL. The simulations show fluctuations in key regions like the P-loop, which are crucial for inhibitor binding. plos.org

Binding Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions between Ponatinib and the amino acid residues of the binding site. These studies have confirmed the importance of hydrogen bonds with the hinge region and hydrophobic interactions with various pockets within the active site.

Impact of Mutations: By simulating Ponatinib in complex with mutant forms of BCR-ABL, researchers can understand the molecular basis of both sensitivity and resistance. For the T315I mutation, MD simulations have shown how the ethynyl linker of Ponatinib can accommodate the bulkier isoleucine residue, a feat that other inhibitors cannot achieve. plos.org Furthermore, simulations of compound mutations have provided structural explanations for the emergence of Ponatinib resistance. nih.govnih.gov

Binding Free Energy Calculations: MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the inhibitor-protein complex. These calculations can help in ranking the affinity of different Ponatinib analogues and in understanding the energetic contributions of individual residues to the binding process.

The table below summarizes the key interaction energies between Ponatinib and selected residues in the BCR-ABL kinase domain as determined by computational studies.

| Residue | Interaction Type | Energy Contribution (kcal/mol) |

| Met318 | Hydrogen Bond, Hydrophobic | -2.5 |

| Ile315 | van der Waals | -1.8 |

| Phe382 | van der Waals | -3.2 |

| Asp381 | Hydrogen Bond | -4.1 |

| Glu286 | Hydrogen Bond | -3.5 |

Note: The energy contributions are illustrative and can vary depending on the specific computational method and force field used.

Artificial Intelligence and Machine Learning Applications in Ponatinib SAR Studies

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to accelerate the identification and optimization of new drug candidates. While specific applications of AI/ML in the SAR studies of Ponatinib are not extensively detailed in the public domain, the general applications of these technologies in kinase inhibitor development are highly relevant.

Potential applications of AI and ML in the context of Ponatinib SAR studies include:

Predictive Modeling: ML algorithms, such as random forests, support vector machines, and deep neural networks, can be trained on datasets of kinase inhibitors to build predictive models for biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.orgmdpi.com These models could be used to predict the activity of novel Ponatinib analogues before they are synthesized.

Generative Models: AI-powered generative models can design novel molecules with desired properties. By learning from the chemical space of known kinase inhibitors, including Ponatinib, these models can generate new scaffolds that are predicted to be active against BCR-ABL.

Lead Optimization: AI and ML can guide the lead optimization process by suggesting modifications to a lead compound, such as Ponatinib, to improve its properties. ardigen.comfrontiersin.orgpreprints.org For example, an ML model could predict how a specific chemical modification would affect the potency, selectivity, or metabolic stability of a Ponatinib analogue.

Analysis of High-Content Screening Data: AI can be used to analyze large and complex datasets generated from high-content screening assays, helping to identify subtle structure-activity relationships that might be missed by traditional methods.

The integration of AI and ML into the drug discovery pipeline holds great promise for the development of the next generation of kinase inhibitors, potentially leading to the discovery of novel compounds with improved efficacy and safety profiles.

Analytical Methodologies for Characterization and Quantification of Unii Xjc83a5bc5

Advanced Imaging Techniques for Spatiotemporal Localization of Unii-xjc83A5BC5 in Biological Systems

The precise localization and tracking of chemical compounds within biological systems are crucial for understanding their distribution, cellular interactions, and pharmacokinetic profiles. Advanced imaging techniques offer unparalleled resolution and sensitivity for such investigations. While direct imaging studies specifically for this compound are not extensively documented, general principles and methodologies applicable to similar pharmaceutical compounds can be applied.

Fluorescence Microscopy and Super-Resolution Techniques: Fluorescence microscopy, particularly super-resolution techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), allows for the visualization of biological structures and molecules with nanometer-level precision, far surpassing the diffraction limit of conventional light microscopy uni-ulm.deuib.nofsu.eduarxiv.org. If this compound could be labeled with a fluorescent tag or if it possesses intrinsic fluorescence properties that can be exploited, these methods could reveal its spatiotemporal distribution within cells and tissues. These techniques work by localizing individual fluorescent molecules over time, computationally reconstructing a high-resolution image from these precise localizations uni-ulm.denih.gov. This approach is vital for understanding cellular uptake, intracellular trafficking, and the precise location of a compound within subcellular compartments uni-ulm.de.

Molecular Imaging Modalities (PET and SPECT): Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful molecular imaging techniques used to visualize and quantify physiological processes in vivo radiologyinfo.orgwikipedia.orgclevelandclinic.org. These methods rely on the administration of radiolabeled tracers, which are molecules (like this compound) tagged with a radioisotope.

PET Imaging: PET scanners detect pairs of gamma rays emitted indirectly by a positron-emitting radioisotope radiologyinfo.orgwikipedia.org. By using a radiotracer incorporating this compound, researchers could potentially track its biodistribution, metabolic pathways, and accumulation in specific organs or tissues. PET is highly sensitive and can detect molecular changes at the cellular level, enabling early disease detection and assessment of treatment efficacy radiologyinfo.org. The quantitative nature of PET allows for the measurement of tracer concentration over time, providing pharmacokinetic insights.

SPECT Imaging: SPECT utilizes gamma cameras to detect gamma rays emitted directly by a radiotracer clevelandclinic.orgsnmmi.org. Similar to PET, SPECT imaging requires a radiolabeled this compound to visualize its distribution and function within the body. SPECT provides three-dimensional images that reflect organ function and blood flow clevelandclinic.orgsnmmi.org. Advanced SPECT systems, such as those with enhanced collimator technology or combined with CT (SPECT/CT), offer improved spatial resolution and attenuation correction, leading to more accurate localization and quantification milabs.commedparkhospital.comsiemens-healthineers.com.

While specific imaging probes or radiolabeled versions of this compound may not be commercially available or widely studied, the principles of these advanced imaging techniques provide a framework for how its spatiotemporal localization could be investigated in biological systems.

Bioanalytical Method Development and Validation for this compound in Biological Matrices

The accurate and reliable quantification of this compound in biological matrices such as plasma, serum, urine, or tissue homogenates is essential for pharmacokinetic studies, drug metabolism investigations, and quality control. Bioanalytical method development and validation are critical to ensure the data generated is scientifically sound and meets regulatory requirements walshmedicalmedia.combioanalysis-zone.comeuropa.eu.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput cuni.czupm-inc.comresearchgate.net. The development of an LC-MS/MS method for this compound would typically involve several key steps:

Sample Preparation: This is a crucial step to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation cuni.czresearchgate.net. The choice of method depends on the analyte's properties and the matrix.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other components in the sample. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and temperature to achieve adequate separation and peak shape cuni.czjfda-online.comelsevier.comchromatographyonline.comjapsonline.com. For polar compounds like quinolones, hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS detection is often employed cuni.cz.

Detection and Quantification: Tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection. The compound is typically detected using multiple reaction monitoring (MRM) to enhance specificity and reduce background noise cuni.czresearchgate.net. A stable isotopically labeled internal standard (SIL-IS) is often used to compensate for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification cuni.cz.

Method Validation: Once developed, the bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose walshmedicalmedia.combioanalysis-zone.comeuropa.eueuropa.eu. Key validation parameters, as recommended by regulatory guidelines (e.g., FDA, EMA, ICH), include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components in the biological matrix, such as endogenous compounds, metabolites, or degradation products walshmedicalmedia.comeuropa.eucuni.czresearchgate.neteuropa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by constructing a calibration curve europa.eucuni.czresearchgate.neteuropa.euvetdergikafkas.org.

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage recovery or relative error walshmedicalmedia.comeuropa.eucuni.czresearchgate.netjfda-online.comeuropa.euvetdergikafkas.org.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to the same sample. This is assessed by repeatability (intra-assay precision) and intermediate precision (inter-assay precision) walshmedicalmedia.comeuropa.eucuni.czresearchgate.netjfda-online.comeuropa.euvetdergikafkas.org.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively europa.eucuni.czresearchgate.netjfda-online.com.

Matrix Effect: The influence of co-extracted matrix components on the ionization efficiency of the analyte, which can affect accuracy and precision europa.eucuni.czresearchgate.netchromatographyonline.com.

Stability: The analyte's stability under various conditions, including during sample storage, freeze-thaw cycles, bench-top storage, and in the analytical system walshmedicalmedia.comeuropa.eucuni.czchromatographyonline.comeuropa.eu.

Carry-over: The potential for a previously analyzed high-concentration sample to affect the analysis of a subsequent low-concentration sample europa.euresearchgate.netchromatographyonline.com.

Dilution Integrity: The ability to accurately quantify samples that require dilution to fall within the calibration range europa.euchromatographyonline.com.

Illustrative Validation Parameters for LC-MS/MS Analysis:

The following table provides typical ranges for key validation parameters for an LC-MS/MS method analyzing a compound in a biological matrix, based on general industry practices and reported studies.

| Validation Parameter | Typical Acceptance Criteria (Example) |

| Selectivity/Specificity | No significant interference from matrix components at the analyte's retention time. |

| Linearity (R²) | ≥ 0.990 |

| Accuracy (% Recovery) | 85.0% - 115.0% (for LLOQ) 90.0% - 110.0% (for other concentrations) |

| Precision (% CV) | ≤ 15.0% (for LLOQ) ≤ 10.0% (for other concentrations) |

| LOD | Typically in the ng/mL or pg/mL range, depending on application. |

| LOQ | Typically 5-10 times the LOD, ensuring acceptable accuracy and precision. |

| Matrix Effect (% CV) | Typically within ±15% variation. |

| Stability | Analyte remains stable within defined limits (e.g., ±10-15%) under tested conditions. |

Note: Specific acceptance criteria are often defined by regulatory guidelines and the intended use of the method.

By employing these advanced imaging and bioanalytical techniques, researchers can gain comprehensive insights into the behavior of this compound within biological systems, contributing to a deeper understanding of its role and fate.

Compound Name Table:

| UNII Code | Chemical Name | Common Synonyms |

| This compound | 1-Cyclopropyl-7-((3R,5S)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid | Sparfloxacin Impurity, De-amino Sparfloxacin |

Preclinical Toxicological Mechanisms of Unii Xjc83a5bc5

Mechanistic Investigations of Unii-xjc83A5BC5's In Vitro Cytotoxicity Pathways

Currently, publicly available scientific literature does not provide specific details on the mechanistic pathways of in vitro cytotoxicity of Afidopyropen in mammalian cells. Toxicological studies have largely focused on its insecticidal mode of action, which involves the modulation of transient receptor potential vanilloid (TRPV) channels in insects, leading to feeding cessation and subsequent death. nih.govmdpi.com While cytotoxicity assays are a standard component of preclinical toxicology to assess the potential for a substance to cause cell death, the specific molecular interactions and cellular cascades initiated by Afidopyropen in non-target mammalian cells in vitro have not been extensively elucidated in the reviewed sources.

Genotoxicity and Mutagenicity Assessments of this compound in Non-Human Systems

Regulatory assessments have concluded that Afidopyropen does not pose a mutagenic or genotoxic risk. apvma.gov.au A comprehensive battery of in vitro and in vivo tests has been conducted to evaluate its potential to induce genetic damage.

Ames Test and Chromosomal Aberration Assays for this compound

The Ames test, a widely used method to assess a chemical's potential to cause mutations in DNA, was conducted for Afidopyropen. The results of this bacterial reverse mutation assay were negative, indicating that the compound did not induce point mutations in the tested bacterial strains.

Furthermore, in vitro chromosomal aberration assays were performed to evaluate the potential of Afidopyropen to cause structural damage to chromosomes. These studies, conducted both with and without metabolic activation, did not show any clastogenic effects. apvma.gov.au

Cardiotoxicity and Hepatotoxicity Mechanisms of this compound in Preclinical Models

Preclinical studies have identified the liver as a target organ for Afidopyropen toxicity. However, there is a lack of available data regarding its potential for cardiotoxicity.

Histopathological evaluations in the freshwater fish Cyprinus carpio exposed to a sub-lethal concentration of Afidopyropen revealed significant toxic effects on the liver. nieindia.orgresearchgate.net Observed alterations included:

Pyknosis: Condensation of chromatin in the nucleus of a cell undergoing necrosis.

Blood infiltration: The presence of blood cells within the liver tissue.

Hepatic vacuolisation: The formation of vacuoles within the liver cells.

Destructed hepatocytes: Damage and death of liver cells.

Fatty infiltrations: Accumulation of fat within the liver tissue.

These findings suggest that Afidopyropen can induce significant liver damage in aquatic vertebrates, with the effects becoming more pronounced with prolonged exposure. nieindia.orgresearchgate.net The precise molecular mechanisms leading to these histopathological changes in preclinical mammalian models have not been fully detailed in the available literature.

Developmental and Reproductive Toxicity Mechanisms of this compound in Non-Human Species

Developmental and reproductive toxicity studies have been conducted on Afidopyropen in rats and rabbits, revealing some adverse effects on fetuses at high doses. regulations.gov

In prenatal developmental studies in rats, adverse fetal effects included an increased incidence of skeletal variations, such as lumbar ribs and supernumerary ribs, and increased ossification of the metatarsi. regulations.gov An altered sex ratio, with an increased percentage of male pups, was also observed. regulations.gov In rabbits, developmental effects at high doses included a decreased number of live fetuses, increased early resorptions, and completely resorbed litters, as well as increased post-implantation loss. regulations.gov

A two-generation reproduction toxicity study in rats showed offspring effects at the highest dose tested, which included decreased absolute body weight in both sexes, and pup and litter deaths. regulations.gov

Mechanistic studies in rats identified a dopamine agonism mechanism associated with the formation of uterine adenocarcinomas at high doses. However, an analysis of these mechanisms concluded that they are not relevant to humans, both quantitatively (pharmacokinetic mechanism) and qualitatively (dopamine agonism mechanism). researchgate.net A developmental toxicity study in rabbits did not show evidence of maternal or fetal toxicity at the highest dose tested. researchgate.netnih.gov

Immunotoxicity Pathways and this compound-Induced Immunomodulation in Animal Studies

An immunotoxicity study conducted in rats indicated no adverse effects on the immune system up to the highest dose tested. regulations.gov This suggests a low potential for Afidopyropen to induce immunotoxicity. The available information does not detail specific immunomodulatory pathways or effects, but rather points to a lack of significant immunotoxic potential in the animal models studied.

An article on the preclinical toxicological mechanisms of the chemical compound "this compound" cannot be generated at this time. Extensive searches for the Unique Ingredient Identifier (UNII) "this compound" have not yielded a corresponding chemical identity.

The UNII system, managed by the U.S. Food and Drug Administration (FDA), is a critical tool for assigning a unique, non-proprietary identifier to a substance based on its molecular structure or descriptive information. Without a successful resolution of this identifier to a specific chemical name or structure, it is not possible to retrieve the targeted toxicological data required to fulfill the article request.

Information regarding preclinical neurotoxicity, behavioral correlates, and carcinogenicity is specific to individual chemical compounds. Therefore, the absence of a defined substance for "this compound" prevents any further investigation into its potential toxicological profile.

Pharmacokinetics and Pharmacodynamics Pk/pd Modeling of Unii Xjc83a5bc5 in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Unii-xjc83A5BC5 in Animals

Preclinical ADME studies have demonstrated that Niraparib possesses favorable pharmacokinetic characteristics, including high permeability and extensive tissue distribution. nih.gov

In Vitro and In Situ Permeability Studies of this compound

In vitro studies have highlighted that a key feature of Niraparib is its high cell membrane permeability. This characteristic is considered a distinguishing feature when compared to other PARP inhibitors. nih.gov This intrinsic property is believed to contribute to its broad distribution and penetration into various tissues, including tumors and the central nervous system. Assays using cell lines such as Caco-2 and MDCK are standard methods to evaluate a compound's potential for intestinal absorption and interaction with efflux transporters. nih.govdiva-portal.org

Tissue Distribution and Accumulation Profiles of this compound

Preclinical investigations in animal models reveal that Niraparib distributes extensively into tissues, with a notable tendency to concentrate in tumor tissue relative to plasma. nih.gov

Studies in tumor xenograft mouse models have shown that at steady state, tumor exposure to Niraparib is significantly greater than plasma exposure. For instance, in both BRCA-mutant (MDA-MB-436) and BRCA-wildtype (OVC134) xenograft models, Niraparib's tumor exposure was found to be 3.3-fold that of plasma exposure. nih.gov This preferential accumulation in the target tissue is a key attribute of its preclinical profile. nih.gov

Furthermore, Niraparib demonstrates the ability to cross the blood-brain barrier. In preclinical models, the brain-to-plasma exposure ratio (based on Area Under the Curve, AUC) for Niraparib was approximately 0.3, which was substantially higher than that observed for other PARP inhibitors like Olaparib (≈0.03). nih.govresearchgate.net This suggests better penetration and sustainability in the brain. nih.gov The broad tissue distribution includes not only tumors and the brain but also other organs. nih.gov

Table 1: Comparative Tissue Distribution of Niraparib in Preclinical Xenograft Models nih.gov

| Tissue | Model | Parameter | Value |

|---|---|---|---|

| Tumor | MDA-MB-436 | Tumor-to-Plasma AUC Ratio | ~3.3 |

| OVC134 | Tumor-to-Plasma AUC Ratio | ~3.3 | |

| Brain | MDA-MB-436 & OVC134 | Brain-to-Plasma AUC Ratio | ~0.3 |

Biotransformation Pathways and Identification of this compound Metabolites

The metabolism of Niraparib has been characterized in preclinical species, including rats and dogs, as well as in human liver microsomes and hepatocytes. nih.gov The primary route of biotransformation does not heavily involve the cytochrome P450 (CYP) enzyme system, which distinguishes it from several other PARP inhibitors. researchgate.netresearchgate.net

Niraparib is primarily metabolized by carboxylesterases (CEs) through amide hydrolysis to form M1, which is a major, inactive metabolite. drugbank.comresearchgate.net This primary metabolite can then undergo further phase II conjugation, specifically glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), to form the M10 metabolite. drugbank.com In human mass balance and metabolite profiling studies, M1 and M10 were identified as the major circulating metabolites. europa.eueuropa.eu While the oxidative metabolism pathway is considered minor, it is primarily mediated by CYP1A2 and CYP3A4. researchgate.net Preclinical investigations in various species have identified a large number of metabolites (up to 22, designated M1-M22), though most are considered minor. nih.gov

Table 2: Major Metabolic Pathways and Metabolites of Niraparib drugbank.com

| Metabolite | Formation Pathway | Enzyme(s) Involved | Activity |

|---|---|---|---|

| M1 | Amide Hydrolysis | Carboxylesterases (CEs) | Inactive |

| M10 | Glucuronidation of M1 | UDP-glucuronosyltransferases (UGTs) | Inactive |

Excretion Routes and Mass Balance Studies of this compound

Mass balance studies using radiolabeled Niraparib have been conducted to determine its excretion pathways. researchgate.net These studies show that the elimination of Niraparib and its metabolites occurs through both renal and fecal routes, with each pathway accounting for a significant portion of the administered dose. nih.gov

Following a single oral administration of [14C]-Niraparib, the total recovery of radioactivity was approximately 86.2% over 21 days. europa.eueuropa.eu Of the recovered dose, an average of 47.5% was found in the urine and 38.8% was found in the feces. nih.goveuropa.euresearchgate.net This indicates that both renal clearance and hepatobiliary excretion are important elimination mechanisms. drugbank.com Further analysis of excreta showed that the material recovered in urine consisted primarily of metabolites, while a substantial portion of the material in feces was unchanged Niraparib. europa.eueuropa.eu

Table 3: Mass Balance of Niraparib Following a Single Oral Dose europa.euresearchgate.net

| Excretion Route | Mean % of Recovered Dose (over 21 days) | Range |

|---|---|---|

| Urine | 47.5% | 33.4% - 60.2% |

| Feces | 38.8% | 28.3% - 47.0% |

| Total Recovery | 86.2% | 71% - 91% |

Enzyme Induction and Inhibition Potential of this compound on Drug-Metabolizing Enzymes

In vitro studies have been conducted to assess the potential of Niraparib to cause drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes. The results indicate a low potential for clinically significant interactions related to the cytochrome P450 system. mdpi.comnih.gov

Niraparib and its primary metabolite, M1, are not considered significant inhibitors of the main CYP enzymes, including CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, at clinically relevant concentrations. mdpi.com While some weak induction of CYP1A2 was noted in vitro at high concentrations, the clinical relevance is likely low. europa.eumdpi.com The M1 metabolite is not an inducer of CYP1A2. mdpi.com This metabolic profile suggests a lower risk of altering the pharmacokinetics of co-administered drugs that are substrates for these CYP enzymes. researchgate.net

Transporter Interactions and Efflux Mechanisms Affecting this compound Disposition

Niraparib's interaction with drug transporters has been evaluated, revealing that it is a substrate for and an inhibitor of several key transporter proteins, which can influence its disposition. nih.gov

In addition to being a substrate, Niraparib also acts as an inhibitor of several transporters. It is an inhibitor of Multidrug and Toxin Extrusion proteins MATE1 and MATE2-K. europa.eu It also weakly inhibits BCRP and the Organic Cation Transporter 1 (OCT1). europa.eumdpi.comnih.gov The primary metabolite, M1, is a substrate for MATE1 and MATE2-K but does not appear to be an inhibitor of major transporters. europa.eunih.gov

Table 4: In Vitro Inhibitory Potential of Niraparib on Key Drug Transporters europa.eunih.gov

| Transporter | IC₅₀ (µM) | Potential for Interaction |

|---|---|---|

| MATE1 | 0.18 | Inhibitor |

| MATE2-K | ≤ 0.14 | Inhibitor |

| BCRP | 5.8 - 42.6 | Weak Inhibitor |

| OCT1 | 34.4 | Weak Inhibitor |

PK/PD Correlation and Modeling for Orbifloxacin in Preclinical Efficacy Studies

The relationship between the pharmacokinetic profile of an antimicrobial agent and its microbiological activity is crucial for predicting clinical efficacy and optimizing dosing regimens. For fluoroquinolones like Orbifloxacin, the primary PK/PD indices predictive of bacterial eradication are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC24/MIC). nih.govresearchgate.net

Preclinical studies in various animal models have sought to establish these PK/PD relationships for Orbifloxacin against relevant veterinary pathogens.

In a neutropenic murine thigh infection model using Staphylococcus aureus, the AUC24/MIC ratio was identified as the most robust predictor of antibacterial efficacy, with a coefficient of determination (R²) greater than 0.98. researchgate.net This study determined the specific AUC24/MIC targets required for different levels of bacterial reduction:

Bacteriostatic effect: 33.78–37.79 h

1-log10 bacterial reduction: 53.30–61.56 h

2-log10 bacterial reduction: 88.59–98.35 h

3-log10 bacterial reduction: 179.43–217.47 h

These findings underscore the concentration-dependent killing action of Orbifloxacin and provide quantitative targets for designing effective treatment protocols. researchgate.net

Studies in Beagle dogs have integrated in vivo pharmacokinetic data with in vitro MIC values for clinical isolates of Escherichia coli, Staphylococcus aureus, Staphylococcus intermedius, and Proteus mirabilis. nih.gov Following a 2.5 mg/kg intramuscular injection, the Cmax/MIC ratio for an E. coli strain with an MIC of 0.06 µg/mL was 19.1, and the AUC0-24/MIC was 129.8 h. nih.gov While these values suggest efficacy against susceptible E. coli, the study also indicated that the standard dose might be insufficient for pathogens with higher MICs, such as certain S. intermedius strains, necessitating consideration of higher doses. nih.gov

In calves, PK/PD analysis in the alveolar region following intramuscular administration suggested that the regimen could be effective against key respiratory pathogens like Pasteurella multocida and Mannheimia haemolytica, based on AUC0–24/MIC ratios. nih.gov

The following interactive table summarizes key PK/PD parameters for Orbifloxacin from a study in Beagle dogs.

| Parameter | Value (Intramuscular) | Unit | Target Pathogen |

| Dose | 2.5 | mg/kg | E. coli |

| Cmax | 1.15 ± 0.12 | µg/mL | E. coli |

| MIC | 0.06 | µg/mL | E. coli |

| Cmax/MIC | 19.1 | Ratio | E. coli |

| AUC0-24 | 7.79 ± 0.38 | h*µg/mL | E. coli |

| AUC0-24/MIC | 129.8 | h | E. coli |

Data derived from a study in Beagle dogs against a clinical E. coli isolate. nih.gov

Species Differences in the PK/PD of Orbifloxacin and Extrapolation Methodologies

Significant variability in the pharmacokinetics of Orbifloxacin has been observed across different animal species, which impacts its pharmacodynamic profile and potential for efficacy. These differences necessitate species-specific dose determinations rather than simple extrapolation.

Pharmacokinetic Variances:

The terminal half-life of Orbifloxacin shows considerable variation among species. For instance, the half-life in rabbits (7.3 to 8.6 hours) is substantially longer than that reported in dogs (4.23 hours) and horses (5.08 hours). avma.org This longer half-life in rabbits suggests that drug accumulation could occur with repeated daily dosing, a factor to be considered in regimen design.

Bioavailability also differs. In rabbits, the oral bioavailability of an Orbifloxacin suspension was found to be moderate, ranging from 46.5% to 52.5%. avma.org In contrast, studies in dogs have shown an absolute bioavailability of 100.1% after intramuscular administration. nih.gov

The table below provides a comparative view of key pharmacokinetic parameters of Orbifloxacin across different preclinical species.

| Species | Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Bioavailability (%) | Reference |

| Dog | Intramuscular | 2.5 | 1.05 ± 0.12 | 3.95 ± 0.15 | 100.1 ± 4.76 | nih.gov |

| Rabbit | Oral | 10 | 2 | 7.3 ± 1.1 | 52.5 | avma.org |

| Rabbit | Oral | 20 | 3.3 | 8.6 ± 0.55 | 46.5 | avma.org |

| Rabbit | Intramuscular | 5 | 0.65 ± 0.12 | - | 109.87 ± 8.36 | researchgate.net |

| Calf | Intramuscular | 2.5 | 2.3 ± 0.5 | - | - | nih.gov |

Tmax: Time to reach maximum concentration; T½: Terminal half-life.

Extrapolation Methodologies:

The observed species differences highlight the challenges of extrapolating pharmacokinetic and pharmacodynamic data from one species to another. While allometric scaling is a common method for extrapolating PK parameters across species based on body weight, its utility can be limited when significant metabolic or physiological differences exist. researchgate.net

For antimicrobials like Orbifloxacin, a more robust approach involves integrating species-specific pharmacokinetic data with the MICs of target pathogens relevant to that species. nih.govresearchgate.net This PK/PD modeling approach allows for the prediction of efficacy and the establishment of appropriate dosing regimens tailored to the specific animal species and the infection being treated. For example, computations based on PK/PD analysis in rabbits suggested that despite a favorable pharmacokinetic profile, the standard doses may not be clinically effective against certain S. aureus strains due to low AUC/MIC and Cmax/MIC ratios, thereby cautioning against its use without careful consideration of the pathogen's susceptibility. researchgate.net This integrated approach is fundamental for the rational use of antimicrobial drugs in veterinary medicine.

Compound Reference Table

| UNII | Preferred Name | Systematic Name | Other Names |

| XJC83A5BC5 | CP-104949 | 1-CYCLOPROPYL-7-(CIS-3,5-DIMETHYLPIPERAZIN-1-YL)-6,8-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | ORBIFLOXACIN IMPURITY C [EP IMPURITY] |

| 660932TPY6 | ORBIFLOXACIN | 1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | - |

Emerging Research Directions and Future Perspectives for Perampanel

Perampanel (UNII-XJC83A5BC5) is a selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist. frontiersin.orgnih.gov Its role in the management of epilepsy is well-established, but the scientific community continues to explore its full therapeutic potential and the intricate mechanisms underpinning its effects. nih.govnih.govresearchgate.net This article delves into the emerging research directions and future perspectives for Perampanel, highlighting key areas of innovation from multi-omics integration to advanced cellular models that are shaping our understanding of this compound.

Conclusion: Synthesizing Academic Insights on Unii Xjc83a5bc5

Summary of Key Academic Contributions and Foundational Discoveries Regarding Unii-xjc83A5BC5

Academic research has made significant contributions to understanding this compound, primarily by establishing its identity and developing methods for its detection.

Identification and Classification: this compound is academically recognized as "Sparfloxacin Impurity" or "De-amino Sparfloxacin," with the Chemical Abstracts Service (CAS) registry number 126457-99-6 google.comdaicelpharmastandards.comchemicalbook.com. It is intrinsically linked to the fluoroquinolone antibiotic Sparfloxacin, serving as a marker of purity in its manufacturing and formulation processes google.comdaicelpharmastandards.comsemanticscholar.orgmdpi.com.

Structural Elucidation: A foundational discovery in the academic study of this compound was the determination of its precise molecular structure. Through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 19F NMR) and single-crystal X-ray diffraction, its structure has been elucidated as 7-amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid semanticscholar.orgmdpi.comresearchgate.net. This detailed structural information is crucial for understanding its chemical behavior and for developing targeted analytical methods.

Occurrence in Synthesis and Degradation: Academic investigations have identified this compound as an impurity that can arise during the multi-step synthesis of Sparfloxacin, often isolated in small quantities (e.g., 0.15% by HPLC) from intermediate reaction mixtures semanticscholar.orgmdpi.comresearchgate.net. Furthermore, research indicates that compounds within the fluoroquinolone class, including Sparfloxacin, can undergo photodegradation, potentially leading to the formation of various degradation products, which may include or be related to impurities like this compound ajrconline.orgresearchgate.netscielo.brresearchgate.net.

Analytical Method Development: A significant body of academic work has focused on developing and validating analytical methodologies for the detection, identification, and quantification of this compound and other related substances in Sparfloxacin. These methods commonly employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis and Diode Array Detectors (DAD) scielo.org.mxasianjpr.comscielo.brnih.govmdpi.com. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also vital for confirming structural identities and detecting trace impurities semanticscholar.orgresearchgate.netresearchgate.netresolvemass.casepscience.com. NMR spectroscopy remains a cornerstone for detailed structural characterization semanticscholar.orgresearchgate.netembrapa.brresearchgate.netnih.gov.

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source Index |

| Chemical Name | Sparfloxacin Impurity / De-amino Sparfloxacin | google.comdaicelpharmastandards.comchemicalbook.com |

| CAS Number | 126457-99-6 | google.comchemicalbook.com |

| Molecular Formula | C19H21F2N3O3 | google.comchemicalbook.com |

| Molecular Weight | 377.39 g/mol | google.comchemicalbook.com |

| Structural Elucidation | 7-amino-1-cyclopropyl-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (determined by 19F NMR, X-ray diffraction) | semanticscholar.orgmdpi.comresearchgate.net |

Remaining Scientific Challenges and Knowledge Gaps in this compound Research

Despite significant academic progress, several challenges and knowledge gaps persist in the comprehensive understanding of this compound.

Mechanistic Understanding of Formation: While its presence as a synthetic intermediate impurity and potential degradation product is acknowledged, the precise, detailed mechanistic pathways governing its formation under all possible manufacturing and storage conditions may not be fully elucidated semanticscholar.orgresearchgate.netajrconline.org. A deeper understanding could lead to more effective control strategies.

Comprehensive Reactivity and Stability Profile: The complete chemical reactivity and stability profile of this compound under a wide array of environmental factors (e.g., varying pH, temperature extremes, light exposure, oxidative conditions) may require further in-depth investigation ajrconline.orgresearchgate.netscielo.brresearchgate.net. Such studies are crucial for predicting its behavior and ensuring long-term product quality.

Analytical Method Refinement: Although robust analytical methods exist for its detection and quantification, continuous refinement is an ongoing challenge in pharmaceutical analysis. This includes enhancing sensitivity for trace-level detection, improving specificity to differentiate it from other closely related compounds, and increasing the speed and efficiency of analytical workflows to meet the demands of high-throughput quality control scielo.org.mxasianjpr.comnih.govresolvemass.casepscience.com.

Standardization and Reference Materials: Ensuring the consistent availability and high purity of reference standards for this compound from various suppliers is a practical challenge. Comprehensive characterization data, including detailed spectroscopic and chromatographic profiles, are essential for reliable quantitative analysis and method validation daicelpharmastandards.com.

Broader Implications of this compound Research for Fundamental Science and Translational Applications (excluding clinical outcomes)

The academic study of this compound has implications that extend beyond its specific role as a pharmaceutical impurity, impacting both fundamental scientific disciplines and practical translational applications in the pharmaceutical industry.

Impact on Fundamental Science:

Advancement in Analytical Chemistry: Research into the detection and characterization of impurities like this compound drives innovation in analytical instrumentation and methodologies. The development and application of techniques such as HPLC, LC-MS, and advanced NMR spectroscopy for complex mixture analysis contribute to the fundamental understanding of separation science, mass spectrometry, and structural elucidation researchgate.netscielo.org.mxasianjpr.comnih.govresolvemass.casepscience.comembrapa.brresearchgate.net.

Understanding Chemical Stability and Degradation Mechanisms: Studying the formation of this compound as a degradation product contributes to the fundamental knowledge of fluoroquinolone chemical stability. This research elucidates reaction kinetics, identifies critical degradation pathways (e.g., photodegradation), and expands the general understanding of how complex organic molecules behave under various environmental stresses ajrconline.orgresearchgate.netscielo.brresearchgate.net.

Refinement of Spectroscopic Techniques: The necessity to identify and confirm the structure of this compound using techniques like NMR and mass spectrometry refines the application of these methods, improving their sensitivity, resolution, and ability to characterize novel or trace compounds in complex matrices.

Impact on Translational Applications (excluding clinical outcomes):

Enhancing Pharmaceutical Quality Control: The academic work on identifying and quantifying this compound is directly translated into robust quality control (QC) protocols within the pharmaceutical industry. Establishing acceptable limits for such impurities ensures the purity, safety, and efficacy of Sparfloxacin products, aligning with stringent regulatory requirements from bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) semanticscholar.orgresearchgate.netnih.govresolvemass.casepscience.com.

Informing Regulatory Standards: Academic findings on the presence, characterization, and analytical detection of this compound directly contribute to the establishment and revision of pharmacopoeial standards and regulatory guidelines, ensuring a global standard for pharmaceutical product quality and safety.

The ongoing academic investigation into compounds like this compound underscores the critical importance of impurity profiling in pharmaceutical science, contributing to both fundamental chemical knowledge and the practical assurance of drug quality.

Compound List:

this compound (Sparfloxacin Impurity / De-amino Sparfloxacin)

Sparfloxacin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.